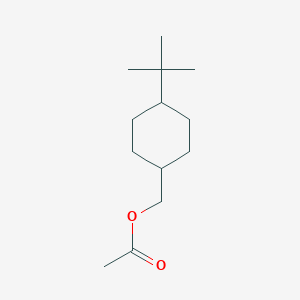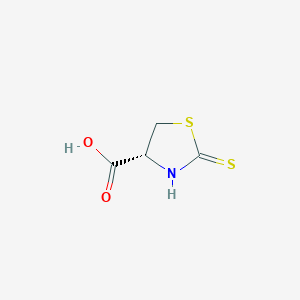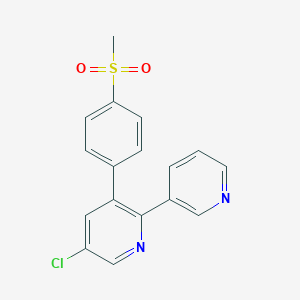
5-Chloro-3-(4-methylsulfonylphenyl)-2-pyridin-3-ylpyridine
Overview
Description
The compound of interest, 5-Chloro-3-(4-methylsulfonylphenyl)-2-pyridin-3-ylpyridine, is a novel molecule that has been synthesized and evaluated for its potential as a cyclooxygenase-2 (COX-2) inhibitor. This compound is part of a series of 2-pyridinyl-3-(4-methylsulfonyl)phenylpyridines that have been optimized for COX-2 inhibitory activity by introducing a substituent at the C5 position of the central pyridine ring .
Synthesis Analysis
The synthesis of the compound involves a strategic introduction of functional groups to the pyridine core to enhance its biological activity. The optimum compound in the series, which is 5-Chloro-3-(4-methylsulfonylphenyl)-2-pyridin-3-ylpyridine, was identified after evaluating various derivatives for their ability to inhibit COX-1 and COX-2 isozymes . Although the exact synthetic route for this compound is not detailed in the provided data, similar compounds have been synthesized using modified methods that include N-oxidation, one-pot synthesis, and chlorination steps, which could potentially be adapted for the synthesis of the compound .
Molecular Structure Analysis
While the specific molecular structure analysis of 5-Chloro-3-(4-methylsulfonylphenyl)-2-pyridin-3-ylpyridine is not provided, related compounds have been studied using spectroscopic techniques such as FT-IR, FT-Raman, and X-ray diffraction . These techniques allow for the determination of equilibrium geometry, vibrational wave numbers, and crystal structure, which are crucial for understanding the molecular conformation and electronic properties of the compound .
Chemical Reactions Analysis
The compound's chemical reactivity and potential interactions with biological targets can be inferred from studies on similar molecules. For instance, molecular docking studies suggest that structurally related compounds might exhibit inhibitory activity against various biological receptors, indicating the potential for the compound of interest to interact similarly with COX-2 or other targets .
Physical and Chemical Properties Analysis
The physical and chemical properties of the compound, such as solubility, stability, and reactivity, are essential for its development as a drug. The compound's COX-2 inhibitory activity suggests it has the necessary chemical features to interact with the enzyme's active site. Additionally, the presence of a chloro and a methylsulfonyl group may influence its lipophilicity and metabolic stability, which are important parameters for oral bioavailability . The quantitative analysis of related chloropyridines by HPLC indicates that these compounds can be precisely quantified, which is important for dosage formulation .
Scientific Research Applications
Synthesis and Antimicrobial Activity
5-Chloro-3-(4-methylsulfonylphenyl)-2-pyridin-3-ylpyridine has been utilized in the synthesis of various biologically active heterocycles. For example, a study by El-Sayed (2006) explores the use of similar compounds in synthesizing 1,2,4-triazole derivatives, which have shown antimicrobial activity and can be used as surface active agents (El-Sayed, 2006).
Reactions with Other Compounds
Research by Stavber and Zupan (1990) demonstrates the reactivity of pyridine with CsSO4F, leading to various products including fluoropyridine and pyridyl fluorosulphonate (Stavber & Zupan, 1990). This highlights the potential for complex chemical interactions involving pyridine derivatives.
Anticancer and Antimicrobial Properties
Katariya, Vennapu, and Shah (2021) discuss the synthesis of novel biologically potent compounds incorporating pyridine, which have been tested for anticancer and antimicrobial activities. These compounds showed significant promise against cancer cell lines and pathogenic strains (Katariya, Vennapu, & Shah, 2021).
Molecular Docking and Antioxidant Properties
Saddala and Jangampalli Adi Pradeepkiran (2019) synthesized dihydropyridine analogs, a class of compounds related to pyridine, and performed molecular docking studies. These compounds exhibited antioxidant activities, suggesting their potential in treating oxidative stress-related diseases (Saddala & Jangampalli Adi Pradeepkiran, 2019).
Liquid Crystalline Compounds
Research by Chia, Shen, and Hong‐Cheu Lin (2001) focuses on the synthesis of pyridine-containing liquid crystalline compounds, which could have applications in advanced materials technology (Chia, Shen, & Hong‐Cheu Lin, 2001).
Photoluminescence in Iridium Complexes
A study by Ertl et al. (2015) reports on iridium(III) complexes containing 2-phenylpyridine derivatives like 2-(4-methylsulfonylphenyl)pyridine. These complexes exhibit green or blue photoluminescence, which is relevant for the development of light-emitting materials (Ertl et al., 2015).
properties
IUPAC Name |
5-chloro-3-(4-methylsulfonylphenyl)-2-pyridin-3-ylpyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13ClN2O2S/c1-23(21,22)15-6-4-12(5-7-15)16-9-14(18)11-20-17(16)13-3-2-8-19-10-13/h2-11H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUVUXNULRBGYON-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=C(C=C1)C2=C(N=CC(=C2)Cl)C3=CN=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13ClN2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40332079 | |
| Record name | 5-chloro-3-(4-methylsulfonylphenyl)-2-pyridin-3-ylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40332079 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
344.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Chloro-3-(4-methylsulfonylphenyl)-2-pyridin-3-ylpyridine | |
CAS RN |
202409-31-2 | |
| Record name | 5-chloro-3-(4-methylsulfonylphenyl)-2-pyridin-3-ylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40332079 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2,6-Bis[(4-chlorophenyl)methylene]cyclohexan-1-one](/img/structure/B104490.png)
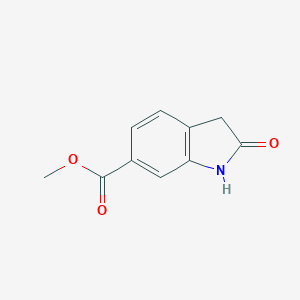
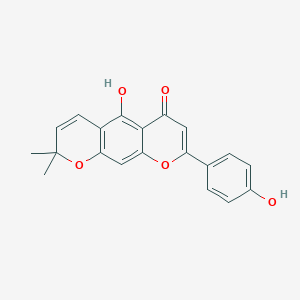
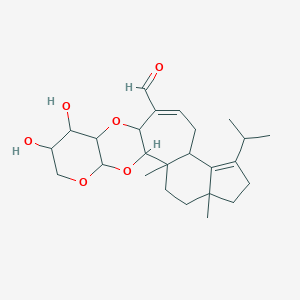
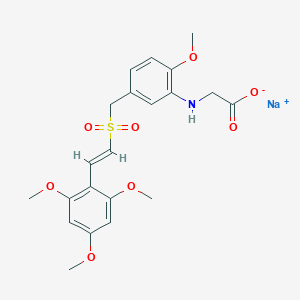
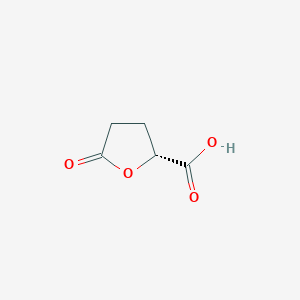
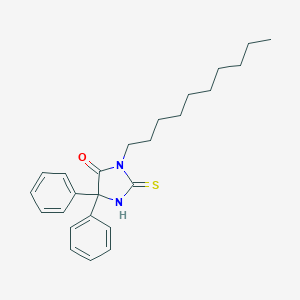
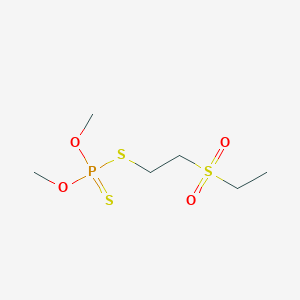
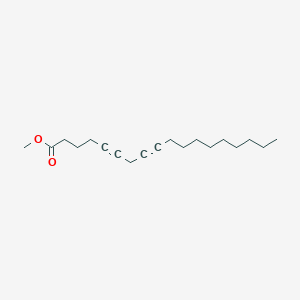
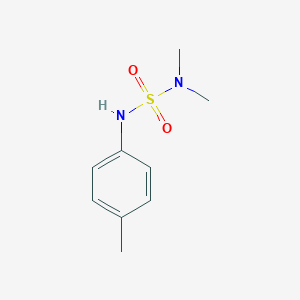
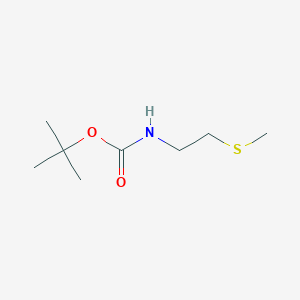
![2-[(1-Methylpropyl)amino]ethanol](/img/structure/B104520.png)
